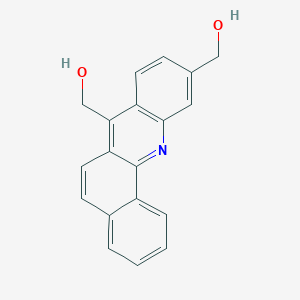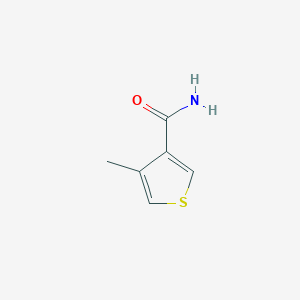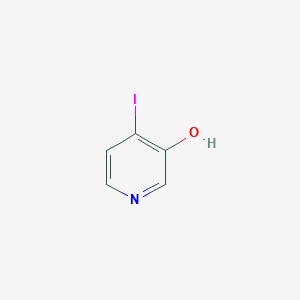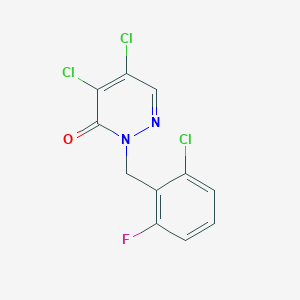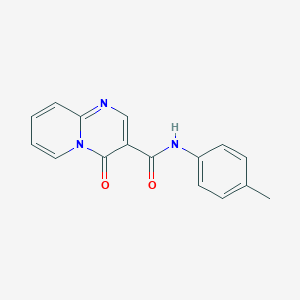
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- is a chemical compound that has been extensively studied for its various scientific applications. This compound has been synthesized by several methods and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- has been extensively studied for its various scientific research applications. One of the main applications of this compound is in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of several types of cancer cells. It has also been studied for its antiviral properties and has been found to be effective against several viruses including HIV and hepatitis C virus.
Mecanismo De Acción
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antiviral properties, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- has been found to have several other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also been found to have antioxidant properties and has been studied for its potential use in preventing oxidative stress-related diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- in lab experiments is its wide range of applications. It has been found to be effective against several types of cancer cells and viruses, as well as having anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo-. One direction is the further study of its mechanism of action. Understanding the specific enzymes and pathways that are affected by this compound could lead to the development of more targeted and effective therapies. Another direction is the study of its potential use in combination with other drugs or therapies. Combining this compound with other anticancer or antiviral drugs could lead to synergistic effects and improved therapeutic outcomes. Finally, the study of its potential use in treating other diseases such as inflammatory or oxidative stress-related diseases could also be explored.
Métodos De Síntesis
There are several methods for synthesizing 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo-. One of the most common methods is the reaction of 4-methylbenzoyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. Another method involves the reaction of 2-aminopyrimidine with 4-methylbenzoyl isothiocyanate in the presence of a base such as pyridine. Both of these methods result in the formation of the desired compound.
Propiedades
Número CAS |
172753-13-8 |
|---|---|
Nombre del producto |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- |
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-5-7-12(8-6-11)18-15(20)13-10-17-14-4-2-3-9-19(14)16(13)21/h2-10H,1H3,(H,18,20) |
Clave InChI |
BIUADCNDPUDZOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
Otros números CAS |
172753-13-8 |
Sinónimos |
N-(4-methylphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene -9-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)
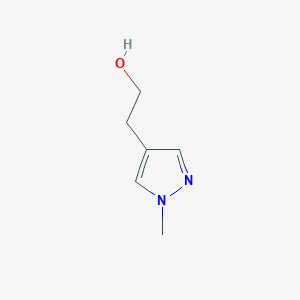

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)


